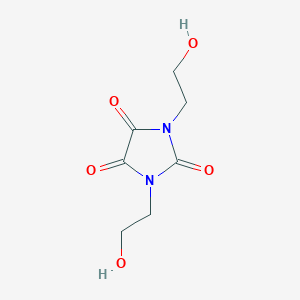
1,3-Bis(2-hydroxyethyl)imidazolidine-2,4,5-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2-hydroxyethyl)imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C7H10N2O5 It is known for its unique structure, which includes an imidazolidine ring substituted with two hydroxyethyl groups and three carbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(2-hydroxyethyl)imidazolidine-2,4,5-trione can be synthesized through the reaction of ethylene oxide with parabanic acid. The reaction typically involves the following steps:
Reaction of Ethylene Oxide with Parabanic Acid: Ethylene oxide reacts with parabanic acid under controlled conditions to form the desired product.
Purification: The crude product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves:
Large-Scale Reaction: The reaction of ethylene oxide with parabanic acid is carried out in large reactors with precise control over temperature and pressure.
Continuous Purification: Industrial purification methods such as continuous distillation or large-scale chromatography are employed to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(2-hydroxyethyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Carbonyl derivatives such as aldehydes or ketones.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted imidazolidine derivatives.
Applications De Recherche Scientifique
1,3-Bis(2-hydroxyethyl)imidazolidine-2,4,5-trione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-Bis(2-hydroxyethyl)imidazolidine-2,4,5-trione involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . This interaction can affect various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2-hydroxyethyl)imidazolidine-2-thione: Similar structure but with a sulfur atom replacing one of the oxygen atoms.
1,3-Bis(2-hydroxyethyl)imidazolidine-2-one: Similar structure but with one fewer carbonyl group.
Propriétés
Numéro CAS |
537042-01-6 |
|---|---|
Formule moléculaire |
C7H10N2O5 |
Poids moléculaire |
202.16 g/mol |
Nom IUPAC |
1,3-bis(2-hydroxyethyl)imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C7H10N2O5/c10-3-1-8-5(12)6(13)9(2-4-11)7(8)14/h10-11H,1-4H2 |
Clé InChI |
IGCXJJAELVSNSL-UHFFFAOYSA-N |
SMILES canonique |
C(CO)N1C(=O)C(=O)N(C1=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(Phenylmethanesulfonyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B15217236.png)
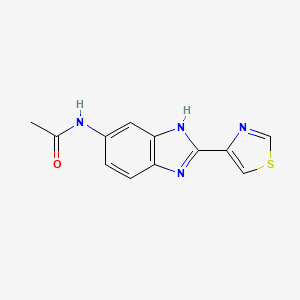
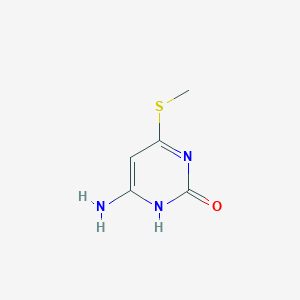
![7-(Piperidin-1-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B15217252.png)
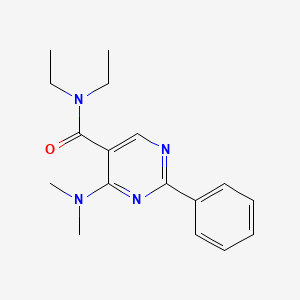
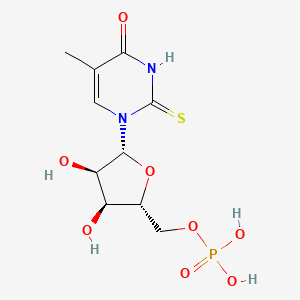
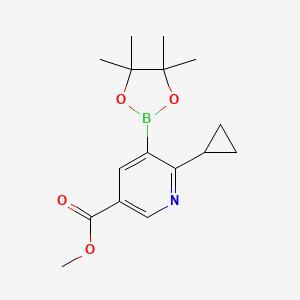
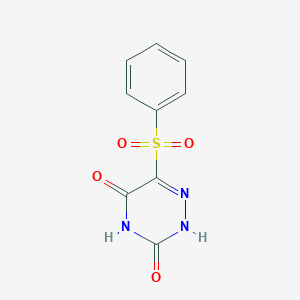
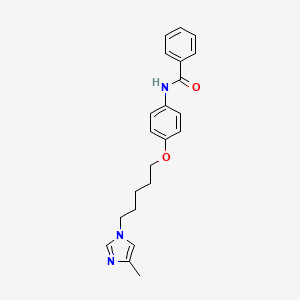
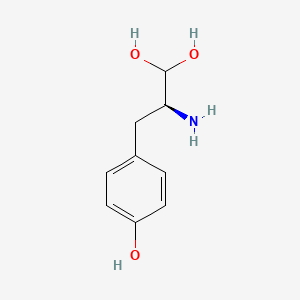
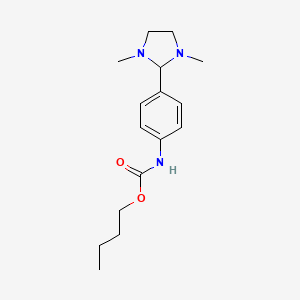
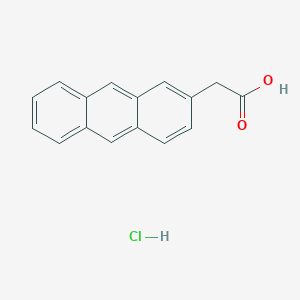
![N-[2-Bromo-4-(1H-imidazol-5-yl)phenyl]acetamide](/img/structure/B15217303.png)
![5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B15217325.png)
